4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

GSK-3β inhibition Kinase inhibitor SAR Neurodegenerative disease

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole (CAS 1909318-74-6, MF: C₁₀H₅ClFN₃, MW: 221.62 g/mol) is a heterocyclic small molecule belonging to the 9H-pyrimido[4,5-b]indole scaffold class. It features a chlorine atom at the 4-position and a fluorine atom at the 7-position of the fused tricyclic core.

Molecular Formula C10H5ClFN3
Molecular Weight 221.62
CAS No. 1909318-74-6
Cat. No. B2557700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole
CAS1909318-74-6
Molecular FormulaC10H5ClFN3
Molecular Weight221.62
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl
InChIInChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15)
InChIKeyUDJKRUAGOMTODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole (CAS 1909318-74-6) – Procurement-Ready Compound Profile for Kinase-Targeted and Antiviral Research Programs


4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole (CAS 1909318-74-6, MF: C₁₀H₅ClFN₃, MW: 221.62 g/mol) is a heterocyclic small molecule belonging to the 9H-pyrimido[4,5-b]indole scaffold class. It features a chlorine atom at the 4-position and a fluorine atom at the 7-position of the fused tricyclic core. This scaffold has been explored across multiple kinase-targeted drug discovery programs including glycogen synthase kinase-3β (GSK-3β) inhibition , rearranged during transfection (RET)/tropomyosin receptor kinase A (TRKA) dual inhibition , and more recently in fragment-based antiviral discovery targeting the SARS-CoV-2 NSP3 macrodomain . The commercial availability of this compound from specialty chemical suppliers at ≥95% purity supports its role as a versatile research intermediate and a chemical probe for structure-activity relationship (SAR) exploration.

Why 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole Cannot Be Replaced by a Generic Pyrimidoindole Analog in Your Discovery Pipeline


The pyrimido[4,5-b]indole scaffold is sensitive to even single-atom substitutions at the 4- and 7-positions, with documented consequences for both target potency and downstream developability. Substitution at the 7-position with different halogens (H, F, Cl, Br, I) on the 9H-pyrimido[4,5-b]indole core produces distinct GSK-3β IC₅₀ values spanning from inactive to sub-micromolar, demonstrating that potency cannot be assumed across analogs . The chlorine at the 4-position serves as a critical synthetic handle for nucleophilic displacement with amines to generate diverse 4-amino derivatives , while the 7-fluoro substituent has been explicitly shown in crystallographic fragment screens to engage the SARS-CoV-2 NSP3 macrodomain binding site . Interchanging this compound with a 4-chloro-only or 7-fluoro-only analog would forfeit either the synthetic versatility at C-4 or the fluorine-specific binding interactions and metabolic stability contributions documented for this substitution pattern. Additionally, computational descriptors (XLogP3 = 3.1, TPSA = 41.6 Ų) differ from unsubstituted and mono-substituted analogs, potentially impacting membrane permeability and pharmacokinetic behavior in ways that cannot be predicted without compound-specific evaluation.

Quantitative Evidence Dossier: Head-to-Head and Cross-Study Differentiation of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole


GSK-3β Inhibitory Potency Parity: 7-Fluoro vs. 7-Chloro on the 4-Amino-9H-pyrimido[4,5-b]indole Scaffold

In a systematic halogen scan at the 7-position (R₂) of 4-amino-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, the 7-fluoro analog (compound 19) exhibited an IC₅₀ of 1.79 ± 0.18 µM, statistically equivalent to the 7-chloro analog (compound 2) at 1.86 ± 0.11 µM (both with –CH₃ at R₄) . This demonstrates that fluorine at the 7-position can serve as a bioisosteric replacement for chlorine at this scaffold position, preserving GSK-3β inhibitory potency. While these data are generated on the 4-amino derivative series rather than the 4-chloro compound directly, they provide the most relevant class-level SAR for predicting the biological behavior of 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole upon amine displacement at C-4. Procurement of the 4-chloro-7-fluoro precursor enables laboratories to generate the corresponding 4-amino-7-fluoro series and benchmark directly against published 7-chloro analogs.

GSK-3β inhibition Kinase inhibitor SAR Neurodegenerative disease

SARS-CoV-2 NSP3 Macrodomain Fragment Binding: 7-Fluoro-9H-pyrimido[4,5-b]indol-4-amine (R9F) in Co-Crystal Structure PDB 5SRI

The 7-fluoro-9H-pyrimido[4,5-b]indol-4-amine fragment (PDB ligand code: R9F, MF: C₁₀H₇FN₄, MW: 202.188 Da) was identified as a binder to the SARS-CoV-2 non-structural protein 3 (NSP3) macrodomain (Mac1) in a PanDDA crystallographic fragment screen . The co-crystal structure (PDB ID: 5SRI, resolution data deposited 2022-06-09) confirms specific binding of the 7-fluoro-pyrimidoindole core to this viral ADP-ribosylhydrolase domain implicated in immune evasion. The 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole (target compound) serves as the direct synthetic precursor to this active fragment: nucleophilic displacement of the 4-chloro group with ammonia or amines yields the corresponding 4-amino derivatives that have demonstrated target engagement. This contrasts with 4-chloro-only analogs (e.g., 4-chloro-9H-pyrimido[4,5-b]indole, CAS 5719-08-4) which lack the 7-fluoro substituent required for the binding interactions observed in the 5SRI co-crystal structure.

SARS-CoV-2 Antiviral fragment Macrodomain inhibitor

Synthetic Versatility: 4-Chloro as a Universal Leaving Group for Late-Stage Diversification into 4-Amino-Pyrimidoindole Libraries

The 4-chloro substituent on the pyrimido[4,5-b]indole scaffold has been validated as a universal synthetic handle for nucleophilic aromatic substitution (SNAr) with primary and secondary amines. Devambatla et al. (2017) demonstrated that nucleophilic displacement of 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles with appropriate arylamines was the final synthetic step to generate microtubule-depolymerizing target compounds 2–8, with compounds 2 and 6 achieving two-digit nanomolar IC₅₀ values against MDA-MB-435, SK-OV-3, and HeLa cancer cell lines . The same 4-chloro displacement strategy was employed by Acharya et al. (2024) to install diverse heterocyclic amines at the 4-position for RET/TRKA dual inhibitor discovery . The 4-chloro-7-fluoro variant uniquely combines this C-4 diversification capability with the 7-fluoro substituent, enabling parallel library synthesis where the fluorine is retained throughout the amine coupling step. In contrast, 4-amino-7-fluoro analogs (e.g., R9F) lack the reactive chlorine handle, while 4-chloro-only analogs (e.g., CAS 5719-08-4) lack the 7-fluoro substitution needed for the binding and metabolic stability advantages documented above.

Medicinal chemistry Parallel synthesis Kinase inhibitor library

Physicochemical Differentiation: Computed XLogP3 and TPSA Comparison with Key Pyrimidoindole Analogs

Computational physicochemical descriptors provide a first-pass filter for compound selection in lead optimization. The target compound 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole has a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 41.6 Ų . These values position it within favorable drug-like chemical space (XLogP 1–5; TPSA < 140 Ų for oral bioavailability). For comparison, the 4-chloro-only analog (CAS 5719-08-4, C₁₀H₆ClN₃, MW: 203.63) has a lower molecular weight and lacks the fluorine-mediated electronegativity contribution, while the 7-fluoro-4-amino analog (R9F, C₁₀H₇FN₄, MW: 202.19) has a different H-bond donor/acceptor profile (additional –NH₂). The 4-chloro-7-fluoro combination thus occupies a distinct region of physicochemical space that is not accessible to either the 4-chloro-only or 7-fluoro-4-amino variants. While these are computed rather than experimentally determined values, they provide objective, compound-specific parameters for triaging analogs during procurement.

Drug-likeness Permeability prediction Lead optimization

Evidence-Backed Application Scenarios for 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole (CAS 1909318-74-6) in Drug Discovery


GSK-3β-Focused Kinase Inhibitor SAR: Generating 7-Fluoro-4-Amino Libraries by Parallel Amine Displacement

Medicinal chemistry groups targeting GSK-3β for Alzheimer's disease or oncology indications can procure 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole as a universal starting material for parallel SNAr reactions with diverse amines. The resulting 4-amino-7-fluoro library can be directly benchmarked against published 7-chloro series data, where 7-F substitution demonstrated GSK-3β IC₅₀ potency parity (1.79 µM for 7-F vs. 1.86 µM for 7-Cl) . This approach enables systematic exploration of whether the 7-fluoro modification confers metabolic stability advantages, as fluorine is known to block cytochrome P450-mediated oxidation at the substituted position while chlorine may be more susceptible to oxidative metabolism.

SARS-CoV-2 Macrodomain (Mac1) Fragment-to-Lead Optimization Using a Crystallographically Validated Starting Point

Structural biology and antiviral discovery teams can use 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole to synthesize 7-fluoro-9H-pyrimido[4,5-b]indol-4-amine (R9F) and related 4-amino derivatives that have demonstrated specific binding to the SARS-CoV-2 NSP3 macrodomain in co-crystal structures PDB 5SRI and 5SRH . The 4-chloro precursor allows facile diversification at the 4-position while retaining the 7-fluoro substituent that participates in the crystallographically observed binding interactions. This contrasts with non-fluorinated pyrimidoindole scaffolds that lack the structural features required for macrodomain engagement.

Dual RET/TRKA Inhibitor Programs: Scaffold Procurement for Kinase Profiling Cascades

Following the discovery that 9H-pyrimido[4,5-b]indole derivatives function as selective dual RET/TRKA inhibitors with activity against both wild-type and resistant mutants , the 4-chloro-7-fluoro variant provides a functionalized core for installing the heterocyclic amines at R₂ that dictate RET vs. TRK selectivity. The 4-chloro group enables the same SNAr coupling strategy employed in the published synthetic route (Scheme 1) , while the 7-fluoro substituent offers an additional SAR vector for modulating selectivity and pharmacokinetics not explored in the original publication.

Microtubule-Targeting Agent Development: Exploiting the 4-Chloro Handle for Anticancer Compound Libraries Effective Against Multidrug-Resistant Cells

Building on the validated microtubule depolymerization scaffold where 4-chloro-pyrimido[4,5-b]indoles served as key intermediates yielding compounds with two-digit nanomolar potency against multidrug-resistant cancer cell lines (MDA-MB-435, SK-OV-3, HeLa) , procurement of the 7-fluoro variant allows exploration of fluorine effects on tubulin binding and cellular efficacy. Compounds from this class were effective in cells expressing P-glycoprotein and the βIII isotype of tubulin, mechanisms of clinical drug resistance, making fluorine substitution a relevant parameter for further optimization.

Quote Request

Request a Quote for 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.